
5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol: is a chemical compound with the molecular formula C14H17NO2 . It belongs to the class of benzoxazoles, which are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a benzoxazole ring fused with a cyclohexyl group and a methyl group, making it a unique and interesting compound for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol typically involves the condensation of 2-aminophenol with cyclohexanone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring . The reaction can be catalyzed by various acids or bases, and the choice of solvent can influence the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and reduce the production cost .
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. Benzoxazole derivatives have shown promise in targeting specific biological pathways and enzymes, making them valuable in drug discovery and development .
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases, including cancer, infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds, π-π stacking, and other non-covalent interactions with these targets, leading to the modulation of their activity . The exact pathways and targets depend on the specific biological context and the nature of the compound’s derivatives .
Comparación Con Compuestos Similares
- 5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
- 5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methanamine dihydrochloride
- 1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine monohydrochloride
Comparison: Compared to these similar compounds, 5-Cyclohexyl-2-methyl-1,3-benzoxazol-6-ol exhibits unique structural features, such as the presence of a cyclohexyl group, which can influence its reactivity and biological activity. The specific substitution pattern on the benzoxazole ring can also affect its interaction with molecular targets and its overall pharmacological profile .
Propiedades
Número CAS |
220745-45-9 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
5-cyclohexyl-2-methyl-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C14H17NO2/c1-9-15-12-7-11(10-5-3-2-4-6-10)13(16)8-14(12)17-9/h7-8,10,16H,2-6H2,1H3 |
Clave InChI |
NISIXHKVLKAWMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(O1)C=C(C(=C2)C3CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


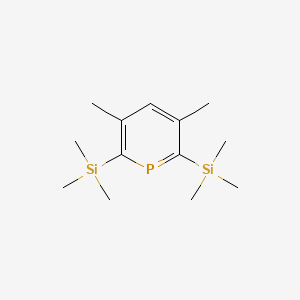
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
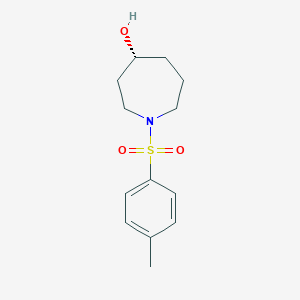
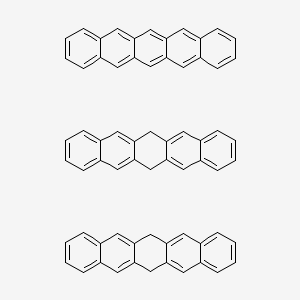
![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
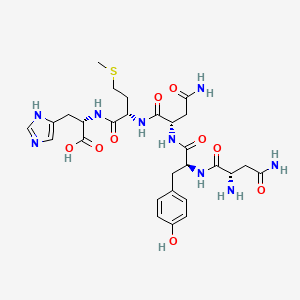
![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)
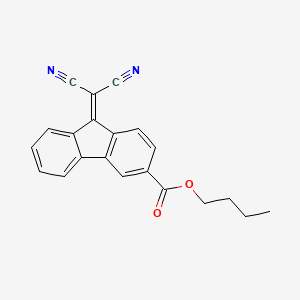


![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
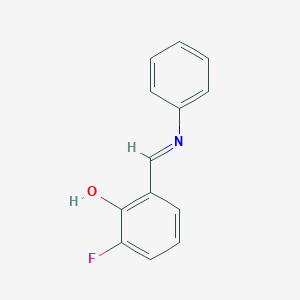
![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)
